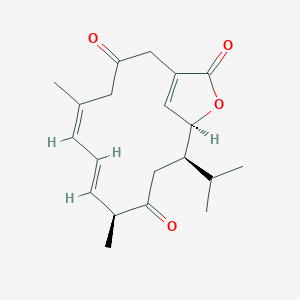![molecular formula C27H29N3O4 B1264801 (3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Stereochemistry in Drug Design
The stereochemistry of pharmaceutical compounds, including those based on the isoquinoline structure, plays a crucial role in their pharmacological profile. For example, the stereochemistry of phenylpiracetam and its derivatives has been shown to significantly impact their biological properties, with enantiomerically pure compounds often exhibiting more favorable pharmacological profiles (Veinberg et al., 2015). This highlights the importance of stereochemistry in the design and synthesis of new drugs, suggesting that the specific stereochemical configuration of the compound could be crucial for its intended scientific application.
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are utilized for the degradation of various compounds, including pharmaceuticals, in aqueous media. This technology leads to the generation of different by-products, mechanisms, and degradation pathways. A study reviewed the by-products, biotoxicity, and proposed degradation pathways of acetaminophen, a common pharmaceutical compound, using AOPs (Qutob et al., 2022). Research in this area could be relevant for understanding the environmental impact and degradation pathways of complex molecules such as the one , particularly in the context of their potential release or disposal.
Heterocyclic Chemistry
The chemistry of heterocyclic compounds, such as isoquinoline derivatives, is a significant area of research due to the diverse biological activities these compounds exhibit. For instance, isoquinoline derivatives have been explored for their pharmacological importance in modern therapeutics, showing a range of biological activities and serving as key scaffolds in drug discovery (Danao et al., 2021). The compound , with its isoquinoline core, may similarly be a focus of research for its potential therapeutic applications or as a precursor in the synthesis of biologically active heterocycles.
Propiedades
Nombre del producto |
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
|---|---|
Fórmula molecular |
C27H29N3O4 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methylpyridin-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H29N3O4/c1-18-8-13-23(29-16-18)30-25(20-11-9-19(17-31)10-12-20)24(26(32)28-14-5-15-34-2)21-6-3-4-7-22(21)27(30)33/h3-4,6-13,16,24-25,31H,5,14-15,17H2,1-2H3,(H,28,32)/t24-,25+/m1/s1 |
Clave InChI |
JVKHVZTXTKKTRY-RPBOFIJWSA-N |
SMILES isomérico |
CC1=CN=C(C=C1)N2[C@H]([C@@H](C3=CC=CC=C3C2=O)C(=O)NCCCOC)C4=CC=C(C=C4)CO |
SMILES canónico |
CC1=CN=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCCCOC)C4=CC=C(C=C4)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



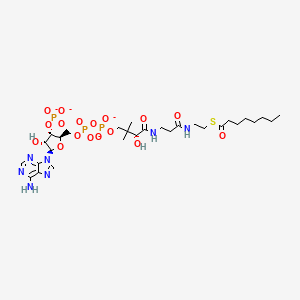
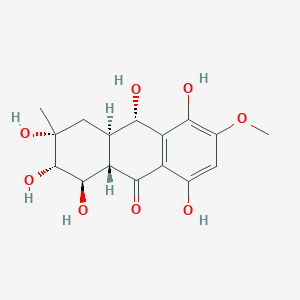
![3-[(1-Carboxylatovinyl)oxy]benzoate(2-)](/img/structure/B1264722.png)

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1264725.png)
![(2S,3R,4S,5S,6R)-2-[4-[(3R,3Ar,6S,6aS)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264726.png)
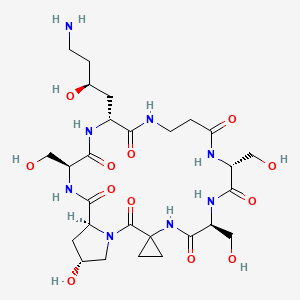
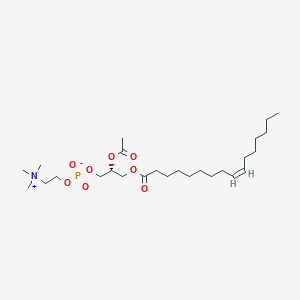
![(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine](/img/structure/B1264730.png)
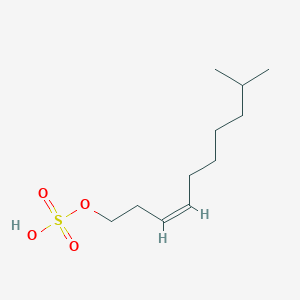
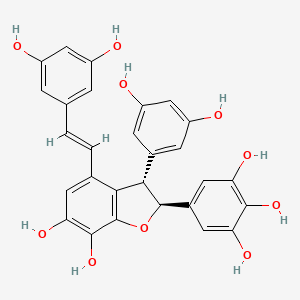
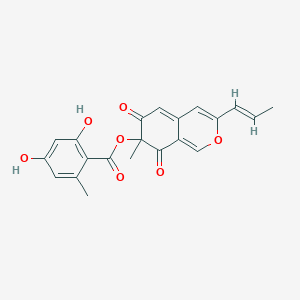
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264735.png)
